3-(1H-imidazol-1-yl)propanimidamide dihydrochloride

Description

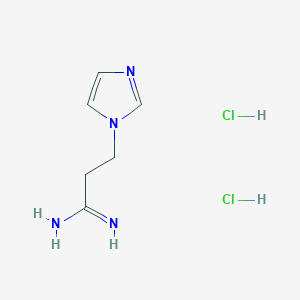

3-(1H-Imidazol-1-yl)propanimidamide dihydrochloride is a synthetic organic compound characterized by a propanimidamide backbone substituted with a 1H-imidazol-1-yl group and stabilized as a dihydrochloride salt. This compound is primarily utilized as a building block in pharmaceutical and chemical synthesis due to its reactive amidine group and imidazole ring, which enable diverse derivatization .

Properties

IUPAC Name |

3-imidazol-1-ylpropanimidamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4.2ClH/c7-6(8)1-3-10-4-2-9-5-10;;/h2,4-5H,1,3H2,(H3,7,8);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHMLAYKXDUAAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCC(=N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-1-yl)propanimidamide dihydrochloride typically involves the reaction of 1H-imidazole with 3-bromopropionitrile, followed by the conversion of the nitrile group to an amidine group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The final product is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The compound is then subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-1-yl)propanimidamide dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; reactions are often conducted in anhydrous conditions.

Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions may require the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

3-(1H-imidazol-1-yl)propanimidamide dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-1-yl)propanimidamide dihydrochloride involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 3-(1H-imidazol-1-yl)propanimidamide dihydrochloride and related compounds:

Key Observations

Functional Group Impact: The amidine group in this compound enhances hydrogen-bonding capacity compared to ester or thioether-containing analogs (e.g., methyl 2-amino-3-(1H-imidazol-1-yl)propanoate dihydrochloride) . This property may improve binding affinity in biological systems.

Synthetic Methods: Silica gel chromatography is a common purification method for imidazole derivatives (e.g., ), while Famotidine-related compounds often require recrystallization for high purity .

Biological Relevance: The thiazole ring in the Famotidine-related compound () is critical for H₂ receptor antagonism, suggesting that imidazole derivatives with heterocyclic extensions may exhibit distinct pharmacological profiles .

Biological Activity

3-(1H-imidazol-1-yl)propanimidamide dihydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

The compound is characterized by the following chemical properties:

- IUPAC Name: this compound

- Molecular Formula: C6H10Cl2N4

- Molecular Weight: 195.08 g/mol

Antimicrobial Activity

Research indicates that derivatives of imidazole, including 3-(1H-imidazol-1-yl)propanimidamide, exhibit significant antimicrobial properties. A study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 16 µg/mL, suggesting potential as an antibacterial agent .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 3-(1H-imidazol-1-yl)propanimidamide | MRSA | 16 |

| Control (Vancomycin) | MRSA | 1 |

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against Cryptococcus neoformans. The screening of various analogues revealed non-toxic selective antifungal properties, indicating a promising avenue for therapeutic applications .

Cytotoxicity and Safety Profile

The safety profile of 3-(1H-imidazol-1-yl)propanimidamide was assessed through cytotoxicity tests on human embryonic kidney cells (HEK293). The results indicated a lack of significant cytotoxic effects at concentrations up to 50 µg/mL, which is crucial for its potential therapeutic use .

The biological activity of 3-(1H-imidazol-1-yl)propanimidamide is thought to be mediated through several mechanisms:

- Inhibition of Bacterial Growth: The compound likely interferes with bacterial cell wall synthesis or function, similar to other imidazole derivatives.

- Fungal Cell Disruption: It may disrupt fungal cell membranes or inhibit essential metabolic pathways in fungi.

Case Studies and Research Findings

A series of studies have explored the structure-activity relationship (SAR) of imidazole derivatives. Notably, modifications to the imidazole ring and substituents on the propanimidamide moiety have been linked to enhanced biological activity. For instance, certain substitutions led to improved anti-MRSA efficacy with MIC values dropping below 0.25 µg/mL for some analogues .

Q & A

Q. What are the established synthetic routes for 3-(1H-imidazol-1-yl)propanimidamide dihydrochloride, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step reactions. A common approach involves coupling imidazole derivatives with hydroxylamine hydrochloride under basic conditions (e.g., potassium hydroxide). Key steps include:

- Alkylation of imidazole with a propyl linker.

- Reaction with hydroxylamine to form the amidoxime group.

- Purification via recrystallization or column chromatography to isolate the dihydrochloride salt . Optimization requires careful control of temperature (50–80°C), solvent polarity (e.g., ethanol/water mixtures), and stoichiometric ratios to minimize byproducts like over-alkylated imidazoles .

Q. How can the structural integrity of this compound be validated?

Structural confirmation relies on:

- X-ray crystallography : Resolve bond lengths and angles, particularly the imidazole-propyl linkage and amidoxime geometry. SHELX programs (e.g., SHELXL) are widely used for refinement .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm proton environments (e.g., imidazole C-H at δ 7.2–7.8 ppm) and carbon backbone connectivity.

- FT-IR : Identify N-H stretches (~3200 cm⁻¹) and C=N vibrations (~1650 cm⁻¹) .

Q. What purification strategies are effective for isolating high-purity this compound?

- Recrystallization : Use ethanol/water or methanol/diethyl ether mixtures to exploit solubility differences.

- Ion-exchange chromatography : Separate charged impurities (e.g., unreacted hydroxylamine salts).

- HPLC : Achieve >95% purity using C18 columns with aqueous acetonitrile gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

Discrepancies often arise from dynamic effects (e.g., tautomerism in the imidazole ring) or solvent interactions in the solid state. Mitigation strategies include:

- Performing variable-temperature NMR to detect conformational flexibility.

- Comparing multiple crystal forms (polymorphs) to identify dominant structural motifs .

Q. What computational methods are suitable for modeling the reactivity of this compound in biological systems?

- Molecular docking : Predict binding affinities to enzymes (e.g., cytochrome P450) using AutoDock Vina or Schrödinger Suite. Focus on the amidoxime group’s hydrogen-bonding potential.

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to elucidate redox behavior and nucleophilic sites .

Q. How does the compound’s hygroscopicity impact experimental reproducibility, and how can this be controlled?

The dihydrochloride salt is highly hygroscopic, leading to variable hydration states. Solutions:

Q. What strategies enable the study of metal coordination by this compound?

The imidazole nitrogen and amidoxime group act as ligands. Experimental approaches include:

- UV-Vis titration : Monitor charge-transfer bands upon addition of metal ions (e.g., Cu²⁺, Fe³⁺).

- ESI-MS : Identify [M + metal]⁺ complexes in solution.

- Single-crystal studies with transition metals to determine coordination geometry .

Q. How can researchers assess the compound’s potential toxicity in early-stage biological studies?

- In vitro assays : Test cytotoxicity (MTT assay) on human cell lines (e.g., HEK293) at 10–100 µM concentrations.

- GHS classification : Reference hazard data for structurally related amidoximes (e.g., skin/eye irritation risks) .

Methodological Notes for Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.